molecular formula C11H14N2O4S B2855994 1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine CAS No. 473476-89-0

1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine

Cat. No. B2855994
CAS RN: 473476-89-0
M. Wt: 270.3
InChI Key: UAWVQXHNCPBOGA-UHFFFAOYSA-N
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Description

“1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine” is a chemical compound with the CAS Number: 473476-89-0. It has a molecular weight of 270.31 . The IUPAC name for this compound is this compound .

Scientific Research Applications

Catalytic Applications

One study demonstrates the use of a related pyrrolidine-based catalyst, derived from L-proline, for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This pyrrolidine catalyst, bearing a sulfoxide moiety, was used to synthesize various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, showcasing the potential of pyrrolidine derivatives in catalysis (Singh et al., 2013).

Synthetic Utility

Another study focused on the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of certain keto sulfones, indicating the versatility of pyrrolidine derivatives in synthesizing heterocyclic compounds. This methodology facilitates the generation of both aromatic and saturated five-membered heterocyclic compounds, highlighting the synthetic utility of pyrrolidine and its derivatives in creating complex organic structures (Benetti et al., 2002).

Chemical Reactivity Studies

Further, a kinetic study on the pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates involved a pyrrolidine derivative. This study provided insights into the reaction mechanisms and the influence of substituents, contributing to a deeper understanding of the chemical reactivity of pyrrolidine-containing compounds (Um et al., 2006).

Synthesis and Characterization

There is also research on the preparation of "1-(4-Nitrophenyl methanesulfonyl) pyrrolidine," involving a multi-step synthesis starting from benzyl chloride. This study showcases a detailed synthetic route to a pyrrolidine derivative, highlighting its potential for further chemical modifications and applications (Fei, 2004).

Safety and Hazards

The safety information and MSDS for “1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine” can be found on the product link provided by the manufacturer .

properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-9-4-5-10(13(14)15)8-11(9)18(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVQXHNCPBOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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